2-amino-6-chlorobenzimidazole chemical properties
2-amino-6-chlorobenzimidazole chemical properties
An In-depth Technical Guide to 2-amino-6-chlorobenzimidazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-amino-6-chlorobenzimidazole (CAS No: 5418-93-9), a pivotal heterocyclic compound in modern medicinal chemistry and drug development. As a substituted benzimidazole, this scaffold offers multiple points for chemical diversification, enabling the synthesis of extensive compound libraries for biological screening. This document, intended for researchers, scientists, and drug development professionals, details the compound's core physicochemical properties, spectroscopic profile, synthesis methodologies, and chemical reactivity. Furthermore, it explores the extensive pharmacological applications of its derivatives and outlines essential safety and handling protocols. The synthesis of technical data with field-proven insights aims to equip researchers with the foundational knowledge required to effectively utilize this versatile chemical building block.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole, is a privileged structure in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and receptors. Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and analgesic properties.[2][3]
Within this important class of compounds, 2-amino-6-chlorobenzimidazole emerges as a particularly valuable starting material. The 2-amino group serves as a critical nucleophilic handle for a variety of chemical transformations, while the 6-chloro substituent provides an additional site for modification and influences the electronic properties of the entire molecule.[4][5] This dual functionality makes it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular libraries aimed at discovering novel lead compounds.[4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate solubility, stability, and suitability for various reaction conditions.
Core Molecular Attributes
The fundamental identifiers and molecular properties of 2-amino-6-chlorobenzimidazole are summarized below.
| Property | Value | Reference |
| CAS Number | 5418-93-9 | [6] |
| Molecular Formula | C₇H₆ClN₃ | [6] |
| Molecular Weight | 167.596 g/mol | [6][7] |
| Exact Mass | 167.025024 u | [6] |
| IUPAC Name | 6-chloro-1H-benzimidazol-2-amine | [8] |
| Synonyms | 2-Amino-5-chlorobenzimidazole, NSC 10545 | [8] |
Physical and Chemical Properties
The physical state and solubility are critical for designing experimental protocols, including reaction setup and purification methods.
| Property | Value | Reference |
| Appearance | Solid, typically white to off-white or beige crystalline powder | [7][9] |
| Melting Point | 187 - 190 °C | [7] |
| Boiling Point | 402.5 ± 37.0 °C at 760 mmHg | [6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| Solubility | Poorly soluble in water. | [7][9] |
| Stability | Stable under normal laboratory conditions. | [7] |
| LogP | 1.88 | [6] |
Molecular Structure and Spectroscopic Characterization
Structural confirmation is the cornerstone of chemical synthesis. While direct, published spectra for 2-amino-6-chlorobenzimidazole are sparse, its spectroscopic profile can be reliably predicted based on established principles and data from structurally analogous compounds.[10]
Structural Elucidation
The structure features a benzimidazole core with an amino group at the 2-position and a chlorine atom at the 6-position. This arrangement creates distinct electronic and steric environments that are reflected in its spectroscopic data.
Caption: Chemical Structure of 2-amino-6-chlorobenzimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable amine (NH₂) and imidazole (NH) protons. The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro group.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom at the 2-position (C2), bonded to three nitrogen atoms, will be significantly deshielded and appear at a high chemical shift (typically >150 ppm).[11]
| Predicted ¹H NMR Spectral Data (in DMSO-d₆) | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 |
| Amine NH₂ | ~6.0 - 7.0 (broad) |
| Imidazole NH | ~10.0 - 11.5 (broad) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-amino-6-chlorobenzimidazole in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its hygroscopic nature allows for the clear observation of exchangeable N-H protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient number of scans (e.g., 16) should be acquired to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted IR Absorption Frequencies | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine and imidazole) | 3100 - 3400 (often broad) |
| C=N Stretch (imidazole ring) | 1620 - 1650 |
| C=C Stretch (aromatic ring) | 1450 - 1600 |
| C-Cl Stretch | 700 - 800 |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small, dry sample of the crystalline powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and is non-destructive.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding at least 16 scans is recommended to improve spectral quality.[10]
-
Data Processing: The instrument software will automatically generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and composition.
-
Expected Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule, likely producing a prominent protonated molecular ion [M+H]⁺ at m/z 168.03.
-
Fragmentation: Key fragmentation pathways could include the loss of HCN or chlorine, providing structural confirmation.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.[12]
-
Data Acquisition: Infuse the sample solution directly or via an LC column into the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight. Analyze fragment ions to support the proposed structure.
Chemical Synthesis and Reactivity
2-amino-6-chlorobenzimidazole is not only a target molecule but also a versatile intermediate for more complex structures.
Synthesis Pathways
A common and effective method for synthesizing 2-aminobenzimidazoles is the cyclization of an appropriate o-phenylenediamine with cyanogen bromide or a similar cyanating agent. For 2-amino-6-chlorobenzimidazole, the synthesis would logically start from 4-chloro-1,2-phenylenediamine.
Caption: Key reactivity and diversification sites on the scaffold.
Applications in Medicinal Chemistry and Drug Development
The true value of 2-amino-6-chlorobenzimidazole lies in the diverse pharmacological activities exhibited by its derivatives. The benzimidazole core acts as a bioisostere for purine, allowing derivatives to function as effective antagonists or inhibitors in various biological pathways. [13]
-
Antimicrobial Agents: Numerous derivatives have shown potent activity against a range of bacteria and fungi. The presence of the electron-withdrawing chloro group can enhance the antimicrobial properties of the final compound. [2]* Anticancer Agents: The benzimidazole scaffold is found in several anticancer drugs. Derivatives of 2-aminobenzimidazole have been investigated as inhibitors of various kinases and polymerases involved in cancer progression. [1]* Antiviral Activity: Certain chlorinated benzimidazole nucleosides have been synthesized and evaluated as potent agents against viruses like the human cytomegalovirus (HCMV). [14]The 2-amino group provides a convenient attachment point for ribosyl moieties.
-
Anti-inflammatory and Analgesic Properties: By targeting enzymes like cyclooxygenases (COX), various substituted benzimidazoles have demonstrated significant anti-inflammatory and pain-relieving effects. [2] The strategic modification of the 2-amino and 6-chloro positions allows for fine-tuning of a compound's Structure-Activity Relationship (SAR), optimizing its potency, selectivity, and pharmacokinetic profile. [4]
Handling, Storage, and Safety
Adherence to proper safety protocols is mandatory when working with any chemical reagent.
-
Hazard Identification: 2-amino-6-chlorobenzimidazole is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. [8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood. [15]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides. [7][15]* First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move the person to fresh air. Seek medical attention in all cases of exposure. [15]
Conclusion
2-amino-6-chlorobenzimidazole is a high-value scaffold for the synthesis of biologically active molecules. Its well-defined physicochemical properties, coupled with its multiple reactive sites, provide a robust platform for the generation of diverse chemical libraries. The extensive history of pharmacological success for the benzimidazole core underscores the potential of its derivatives in addressing a wide range of therapeutic needs. This guide provides the foundational technical knowledge for researchers to confidently and effectively leverage the chemical potential of 2-amino-6-chlorobenzimidazole in their drug discovery and development endeavors.
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